5-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde
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Overview
Description
5-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group and a dimethylamino group attached to an isonicotinaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde typically involves the following steps:
Formation of the Cyclopropoxy Group: This step involves the introduction of the cyclopropoxy group onto the isonicotinaldehyde core. This can be achieved through a cyclopropanation reaction using appropriate reagents and catalysts.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a substitution reaction, where a suitable dimethylamine source reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol
- Other Cyclopropoxy Derivatives : Compounds with similar cyclopropoxy groups but different substituents.
Uniqueness
5-Cyclopropoxy-2-(dimethylamino)isonicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(dimethylamino)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)11-5-8(7-14)10(6-12-11)15-9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
UOVOJFZOOYARAT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=C1)C=O)OC2CC2 |
Origin of Product |
United States |
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